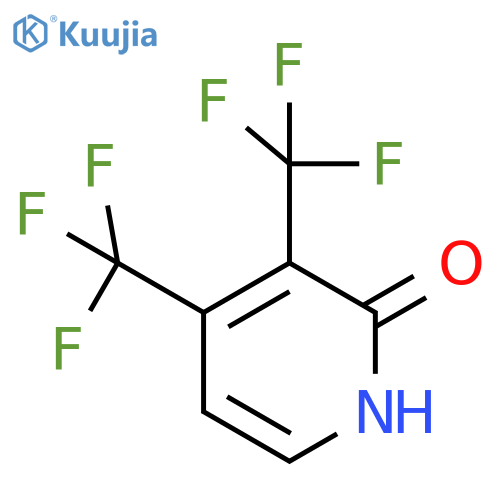Cas no 1804456-98-1 (3,4-Bis(trifluoromethyl)-2-hydroxypyridine)

3,4-Bis(trifluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-2-hydroxypyridine
- 3,4-bis(trifluoromethyl)-1H-pyridin-2-one
-
- インチ: 1S/C7H3F6NO/c8-6(9,10)3-1-2-14-5(15)4(3)7(11,12)13/h1-2H,(H,14,15)
- InChIKey: NKUWMFPEXZSUAH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=CC=1C(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 348
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
3,4-Bis(trifluoromethyl)-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002402-500mg |
3,4-Bis(trifluoromethyl)-2-hydroxypyridine |
1804456-98-1 | 95% | 500mg |
$1,836.65 | 2022-04-02 | |
| Alichem | A029002402-250mg |
3,4-Bis(trifluoromethyl)-2-hydroxypyridine |
1804456-98-1 | 95% | 250mg |
$999.60 | 2022-04-02 | |
| Alichem | A029002402-1g |
3,4-Bis(trifluoromethyl)-2-hydroxypyridine |
1804456-98-1 | 95% | 1g |
$2,981.85 | 2022-04-02 |
3,4-Bis(trifluoromethyl)-2-hydroxypyridine 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
3,4-Bis(trifluoromethyl)-2-hydroxypyridineに関する追加情報
Comprehensive Overview of 3,4-Bis(trifluoromethyl)-2-hydroxypyridine (CAS No. 1804456-98-1)
3,4-Bis(trifluoromethyl)-2-hydroxypyridine (CAS No. 1804456-98-1) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl groups and hydroxyl functionality, serves as a versatile building block in organic synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly for its ability to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).
The molecular structure of 3,4-Bis(trifluoromethyl)-2-hydroxypyridine features two electron-withdrawing trifluoromethyl groups at the 3 and 4 positions, along with a hydroxyl group at the 2-position. This arrangement contributes to its distinct physicochemical properties, including moderate water solubility and high thermal stability. The presence of fluorine atoms makes this compound particularly valuable in medicinal chemistry, as fluorinated compounds often exhibit improved membrane permeability and resistance to enzymatic degradation.
In recent years, fluorinated pyridine derivatives like 3,4-Bis(trifluoromethyl)-2-hydroxypyridine have become hot topics in pharmaceutical research due to their applications in developing kinase inhibitors and anti-inflammatory agents. The compound's ability to modulate electronic properties makes it attractive for designing novel drugs targeting chronic diseases, a major focus area in current biomedical research. Its potential use in COVID-19 related drug development has also been speculated, though further studies are needed to confirm any therapeutic benefits.
The synthesis of 3,4-Bis(trifluoromethyl)-2-hydroxypyridine typically involves multi-step organic reactions starting from commercially available pyridine precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields. Process optimization for this compound remains an active area of research, with many scientists investigating catalytic methods to improve efficiency and sustainability.
From an industrial perspective, the demand for highly fluorinated heterocycles like 3,4-Bis(trifluoromethyl)-2-hydroxypyridine continues to grow, particularly in the Asia-Pacific region where pharmaceutical manufacturing is expanding rapidly. Market analysts project steady growth for such specialty chemicals, driven by increasing R&D investments in novel drug development. Quality control standards for this compound have become more stringent, with HPLC purity requirements often exceeding 98% for research-grade material.
Environmental and safety considerations for handling 3,4-Bis(trifluoromethyl)-2-hydroxypyridine follow standard laboratory protocols for fluorinated organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during handling. The compound's environmental fate and biodegradation pathways are subjects of ongoing study, particularly regarding potential persistence of fluorinated fragments in ecosystems.
Analytical characterization of 3,4-Bis(trifluoromethyl)-2-hydroxypyridine typically employs techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. These methods confirm structural identity and purity, which are critical for research applications. Recent advances in analytical technology have enabled more precise quantification of isomeric impurities that may affect the compound's performance in downstream applications.
The patent landscape surrounding fluorinated pyridine derivatives reveals growing intellectual property activity, particularly in pharmaceutical applications. While 3,4-Bis(trifluoromethyl)-2-hydroxypyridine itself may not be patented, numerous derivatives and synthetic methods related to this scaffold appear in recent patent filings. This reflects the compound's importance as a structural motif in medicinal chemistry.
Future research directions for 3,4-Bis(trifluoromethyl)-2-hydroxypyridine may explore its potential in materials science applications, particularly in electronic materials or liquid crystals where fluorinated aromatics often demonstrate advantageous properties. The compound's photophysical characteristics, currently underexplored, might offer opportunities in developing new fluorescent probes or optoelectronic materials.
For researchers sourcing 3,4-Bis(trifluoromethyl)-2-hydroxypyridine, several specialty chemical suppliers offer the compound in various quantities, typically ranging from milligram to kilogram scales. Pricing varies significantly based on purity and quantity, with custom synthesis options available for large-scale requirements. The global supply chain for such specialty chemicals has shown resilience despite recent logistical challenges in the chemical industry.
In conclusion, 3,4-Bis(trifluoromethyl)-2-hydroxypyridine (CAS No. 1804456-98-1) represents an important fluorinated heterocycle with growing significance in pharmaceutical research and development. Its unique structural features and versatile chemistry continue to inspire innovative applications across multiple scientific disciplines. As research into fluorinated compounds expands, this particular pyridine derivative will likely maintain its relevance in cutting-edge chemical and biomedical research.
1804456-98-1 (3,4-Bis(trifluoromethyl)-2-hydroxypyridine) 関連製品
- 1235202-51-3(2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide)
- 1052535-69-9(4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)
- 1539719-95-3(1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid)
- 613657-61-7(4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)
- 1177354-75-4(6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride)
- 6646-52-2(6-(4-bromophenyl)-2H,3H,5H,6H-imidazo2,1-b1,3thiazole, oxalic acid)
- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)
- 1443980-76-4(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide)
- 1806937-94-9(6-Chloro-2-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)
- 2197929-46-5(4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)



